Epifriedelanol
Overview
Description
Epifriedelanol is a triterpenoid, a type of natural product found in various organisms . It has been isolated from the root bark of Ulmus davidiana and has shown antitumor activity . It is also found in Elephantopus scaber, Anchietea salutaris, and other organisms .
Synthesis Analysis
Epifriedelanol has been isolated from various plant sources. For instance, it has been extracted from the root bark of Ulmus davidiana and from the roots of Cannabis sativa L. (hemp) . The extraction process typically involves the use of solvents such as hexane, dichloromethane, methanol, and water .
Molecular Structure Analysis
Epifriedelanol has a molecular formula of C30H52O . Its structure belongs to the friedelane group of triterpenes . The compound has a molecular weight of 428.7 g/mol .
Physical And Chemical Properties Analysis
Epifriedelanol has a density of 1.0±0.1 g/cm3, a boiling point of 478.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its molar refractivity is 132.3±0.3 cm3 .
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Plant Biotechnology .
Summary of the Application
Epifriedelanol is used in the study of hairy root cultures of Cannabis sativa L. (hemp) . The roots of hemp have been found to contain triterpenoids, including friedelin and epifriedelanol, which have anti-inflammatory effects .
Methods of Application or Experimental Procedures
In the study, the potential enhancement of triterpenoid accumulation in the roots of C. sativa by elicitation was examined . Hairy roots were successfully established, and they contained 2.02-fold higher triterpenoid levels than natural roots . Furthermore, hairy roots treated with 75 μM salicylic acid had 1.95-fold higher friedelin levels and 1.4-fold higher epifriedelanol levels than untreated hairy roots .
Results or Outcomes Obtained
The results suggested that the elucidation of hairy root cultures using an optimized elicitor could represent an alternative strategy to produce the valuable triterpenoids friedelin and epifriedelanol .
2. Application in Pharmacognosy
Specific Scientific Field
The specific scientific field is Pharmacognosy .
Summary of the Application
Epifriedelanol is valued for its antidiabetic, hypolipidemic, antioxidant, liver protective, anti-ulcer, anti-inflammatory, antimicrobial, anticancer, and antisenescence properties .
Methods of Application or Experimental Procedures
The study investigated the influence of media, carbon sources, and elicitation on the production of C. sativa hairy root biomass and their metabolites . The highest biomass from the hairy root culture was obtained in MS liquid medium supplemented with 3% sucrose after 28 days . The effects of methyl jasmonate (MJ) and salicylic acid (SA) on the enhancement of friedelin and epifriedelanol in C. sativa hairy root cultures were investigated .
Results or Outcomes Obtained
Between the two elicitors tested, SA at 100 µM showed the highest production of epifriedelanol and SA at 50 µM showed maximum content of friedelin in hairy root culture . These represented 5.22- and 2.88-fold increase over the control after 96 h of treatment, respectively . The maximum accumulations of epifriedelanol and friedelin were observed in the treatment with MJ (100 µM) after 24 h of exposure and were 3.73- and 2.44-fold higher than the control, respectively .
Safety And Hazards
properties
IUPAC Name |
(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-PFOIMGGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937494 | |
Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epifriedelanol | |
CAS RN |
16844-71-6 | |
Record name | Epifriedelanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16844-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epifriedelanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epifriendelanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4a,6b,8a,11,11,12b,14a-Octamethyldocosahydropicen-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.